molecular formula C19H18ClN3O3 B2692040 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1327617-00-4

4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride

Cat. No. B2692040
CAS RN: 1327617-00-4
M. Wt: 371.82
InChI Key: AZIPADLHGUWBPE-UHFFFAOYSA-N
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Description

The compound appears to contain a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also contains a dimethoxyphenyl group, which is a phenyl group with two methoxy functional groups attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoline and dimethoxyphenyl groups. These groups are both aromatic, meaning they contain a ring of atoms with delocalized electrons .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many quinoline derivatives are used as antimalarial drugs, where they interfere with the life cycle of the malaria parasite .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and avoiding inhalation or ingestion .

Future Directions

The future directions for research into this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve clinical trials .

properties

IUPAC Name

4-(3,4-dimethoxyanilino)-6-methoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3.ClH/c1-23-14-5-6-16-15(9-14)19(12(10-20)11-21-16)22-13-4-7-17(24-2)18(8-13)25-3;/h4-9,11H,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIPADLHGUWBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride

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